molecular formula C27H22F3N3O3S B10833918 3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide

3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide

Cat. No.: B10833918
M. Wt: 525.5 g/mol
InChI Key: OCTDFPIPOMIKKG-UHFFFAOYSA-N
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Description

PMID25435285-Compound-47 is a novel compound developed by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. It is a potent inhibitor of discoidin domain receptors (DDRs) and has shown promising therapeutic effects in the treatment of idiopathic pulmonary fibrosis (IPF) with low toxicity .

Chemical Reactions Analysis

Compound-47 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound-47 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study DDR inhibition and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of DDRs in cellular processes and disease mechanisms.

    Medicine: It has shown potential as a therapeutic agent for the treatment of IPF and other fibrosis-related diseases.

    Industry: It may be used in the development of new drugs targeting DDRs and related pathways.

Mechanism of Action

Compound-47 exerts its effects by inhibiting DDRs, which are involved in various cellular processes, including cell adhesion, migration, and proliferation. The inhibition of DDRs leads to reduced fibrosis and improved lung function in preclinical models of IPF. The molecular targets and pathways involved include DDR1 and DDR2, as well as other tumor-related kinases .

Comparison with Similar Compounds

Compound-47 is unique in its potent DDR inhibition and low toxicity compared to other similar compounds. Some similar compounds include:

Compound-47 shows notably better therapeutic effects and lower toxicity compared to these drugs, making it a promising candidate for further drug development .

Properties

Molecular Formula

C27H22F3N3O3S

Molecular Weight

525.5 g/mol

IUPAC Name

N-[3-[6-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]pyridin-2-yl]phenyl]sulfonylpropanamide

InChI

InChI=1S/C27H22F3N3O3S/c1-3-26(34)33-37(35,36)22-7-4-6-19(15-22)23-8-5-9-24(32-23)25-16-20(14-17(2)31-25)18-10-12-21(13-11-18)27(28,29)30/h4-16H,3H2,1-2H3,(H,33,34)

InChI Key

OCTDFPIPOMIKKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C3=NC(=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C

Origin of Product

United States

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